1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(2-Bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS: 847396-24-1) is a heterocyclic organic compound featuring a pyrrolidin-2-one core substituted with a 2-bromophenyl group at position 1 and a 1-(2-methylpropyl)-benzimidazole moiety at position 4 . The benzimidazole ring system, a fused bicyclic structure containing two nitrogen atoms, is a critical pharmacophore in medicinal chemistry, often associated with biological activity. The bromine atom at the ortho position of the phenyl group may contribute to steric and electronic effects, impacting binding interactions in biological targets .
This compound is structurally classified as a benzimidazole-pyrrolidinone hybrid, a scaffold prevalent in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRBELXYAUGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and further functionalization to introduce the benzodiazole and pyrrolidinone moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one with structurally related compounds, focusing on substituents, molecular properties, and applications:
Structural and Functional Insights :
Substituent Effects :
- The 2-bromophenyl group in the target compound contrasts with the 4-bromophenyl in brorphine . Ortho-substitution (as in the target compound) may sterically hinder interactions compared to para-substitution, which is often more electronically favorable for receptor binding.
- The 2-methylpropyl chain on the benzimidazole nitrogen enhances hydrophobicity relative to the piperidinylethyl group in the 4-butylphenyl analog . This difference could influence solubility and bioavailability.
Biological Relevance: Brorphine’s benzimidazol-2-one core and piperidinyl group are critical for its opioid activity, whereas the target compound’s benzimidazole-pyrrolidinone hybrid lacks documented opioid effects . The 4-butylphenyl-pyrrolidinone analog (CAS: 943101-67-5) shares pesticidal applications with other benzimidazole derivatives, such as penconazole and fenpropidin .
Synthetic and Analytical Considerations :
- The racemic synthesis of 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide highlights challenges in stereochemical control, a factor less emphasized in the target compound’s synthesis .
- SHELX software (e.g., SHELXL) is widely used for refining crystal structures of such compounds, ensuring accurate determination of bond lengths and dihedral angles .
Data Table: Crystallographic Parameters
Biological Activity
Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O
- Molecular Weight : 384.26 g/mol
The compound features a pyrrolidine core substituted with a bromophenyl group and a benzodiazole derivative, which may contribute to its biological properties.
Research indicates that compounds similar to this one often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many benzodiazole derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : The presence of the benzodiazole moiety is associated with the inhibition of cancer cell proliferation in various studies.
- Neuroprotective Effects : Some derivatives demonstrate potential in protecting neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule.
- Anticancer Activity :
- Antimicrobial Effects :
- Neuroprotection :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
